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4-(3-bromo-4-methoxybenzyl)morpholine

Catalog No.
S4137934
CAS No.
886-48-6
M.F
C12H16BrNO2
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-bromo-4-methoxybenzyl)morpholine

CAS Number

886-48-6

Product Name

4-(3-bromo-4-methoxybenzyl)morpholine

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methyl]morpholine

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C12H16BrNO2/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

STDLMFXLCMQFNS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCOCC2)Br

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCOCC2)Br

The exact mass of the compound 4-(3-bromo-4-methoxybenzyl)morpholine is 285.03644 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-bromo-4-methoxybenzyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a bromo-substituted methoxybenzyl group. Its molecular formula is C12H16BrNOC_{12}H_{16}BrNO with a molecular weight of approximately 270.17 g/mol. The compound is notable for its structural features, which include a bromine atom and a methoxy group, contributing to its potential biological activity and chemical reactivity.

Typical of morpholine derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The methoxy group can undergo reduction to yield corresponding phenolic compounds.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds .

Research indicates that compounds similar to 4-(3-bromo-4-methoxybenzyl)morpholine exhibit various biological activities, including:

  • Antimicrobial Properties: Some morpholine derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity: Certain related compounds have been evaluated for their potential as antitumor agents, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects: Morpholine derivatives are being studied for their neuroprotective effects, which could be relevant in treating neurodegenerative diseases .

The synthesis of 4-(3-bromo-4-methoxybenzyl)morpholine can be achieved through several methods:

  • Bromination of Methoxybenzyl Compounds: Starting from 4-methoxybenzyl alcohol, bromination can be performed using bromine or N-bromosuccinimide in the presence of solvents like acetic acid .
  • Formation of Morpholine Ring: The morpholine component can be synthesized via the reaction of an appropriate amine with an aldehyde or ketone precursor, followed by cyclization .
  • Coupling Reactions: The final product can be obtained through coupling reactions between the brominated intermediate and the morpholine derivative under basic conditions.

The applications of 4-(3-bromo-4-methoxybenzyl)morpholine span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Chemical Research: This compound can be utilized as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agrochemicals .

Studies on the interactions of 4-(3-bromo-4-methoxybenzyl)morpholine with biological targets are essential for understanding its pharmacological effects. Initial research suggests:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Evaluating its affinity for various receptors could provide insights into its mechanism of action .

Several compounds share structural similarities with 4-(3-bromo-4-methoxybenzyl)morpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(3-bromo-4-fluorobenzyl)morpholineContains fluorine instead of methoxyPotentially different biological activity
4-(3-bromo-4-methylphenyl)sulfonylmorpholineSulfonyl group additionEnhanced solubility and reactivity
4-(3-bromo-4-methoxyphenyl)acryloylmorpholineAcrylamide functionalityUseful in polymer chemistry applications

Each of these compounds exhibits unique properties and potential applications, highlighting the versatility and significance of morpholine derivatives in chemical research and development.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

285.03644 g/mol

Monoisotopic Mass

285.03644 g/mol

Heavy Atom Count

16

Dates

Last modified: 07-27-2023

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